ジプロピルマロン酸

概要

説明

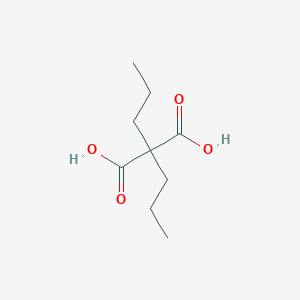

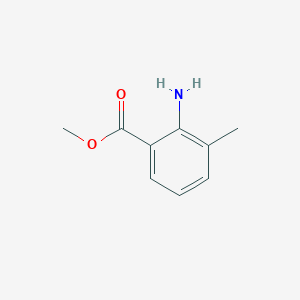

Dipropylmalonic acid, also known as 2,2-Dipropylmalonic acid, is an intermediate of an anti-epileptic drug . Its molecular formula is C9H16O4 .

Synthesis Analysis

Dipropylmalonic acid is synthesized by the hydrolysis of diethyl dipropyl malonate with a potassium hydroxide solution in ethanol, which is refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of Dipropylmalonic acid can be represented by the InChI string:InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) . The Canonical SMILES representation is CCCC(CCC)(C(=O)O)C(=O)O . Physical And Chemical Properties Analysis

Dipropylmalonic acid has a molecular weight of 188.22 g/mol . It has a density of 1.131±0.06 g/cm3 (Predicted) , a melting point of 154-156°C , and a boiling point of 345.8±25.0 °C (Predicted) . The flash point is 177.1°C , and the refractive index is 1.474 .科学的研究の応用

C9H16O4 C_9H_{16}O_4 C9H16O4

および分子量は188.22 g/mol . これは、さまざまな科学分野で幅広い用途があります。以下は、6つの異なる用途に焦点を当てた包括的な分析です。医薬品中間体

ジプロピルマロン酸は、さまざまな医薬品の合成における重要な中間体です。 特にバルプロ酸などの抗けいれん薬の製造において重要です 、これはてんかんや双極性障害の治療に使用されます。薬物合成におけるこの化合物の役割は、薬理学および治療におけるその重要性を強調しています。

生物医学的用途

生物医学研究では、ジプロピルマロン酸は、神経および代謝異常、および心血管合併症に対処する薬剤の開発のための重要な構成要素として機能します . 医薬品中間体としての汎用性により、新しい治療法と治療戦略を探求することができます。

材料科学

ジプロピルマロン酸は、ポリマーや樹脂の調製に関与することにより、材料科学の分野に貢献しています . これらの材料は、生体適合性デバイスや、さまざまな産業および技術的な状況で使用できる他の革新的な材料の製造に適用されます。

生化学研究

生化学では、ジプロピルマロン酸はプロテオミクス研究で使用され、タンパク質とその機能の研究を支援します . この用途は、生物学的プロセスを理解し、新しい生化学技術を開発するために不可欠です。

環境科学

検索結果には、環境科学におけるジプロピルマロン酸の直接的な用途は明示的に記載されていませんが、フェノール酸などの関連する化合物は、土壌における生態学的影響と栄養循環について研究されています . ジプロピルマロン酸は、その化学的性質から、同様の環境研究に関与する可能性があります。

作用機序

Target of Action

Dipropylmalonic acid is a chemical compound with the molecular formula C9H16O4

Biochemical Pathways

Dipropylmalonic acid may be involved in various biochemical pathways. One potential pathway is the malonic ester synthesis . In this process, malonic ester’s α hydrogens, which are adjacent to two carbonyls, can be deprotonated to form Sodio Malonic Ester . .

Result of Action

It’s known that dipropylmalonic acid is an intermediate of an anti-epileptic drug , suggesting it may have a role in modulating neuronal activity.

Safety and Hazards

When handling Dipropylmalonic acid, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化学分析

Biochemical Properties

Dipropylmalonic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, dipropylmalonic acid is involved in reactions catalyzed by malonyl-CoA synthetase, where it acts as a substrate, leading to the formation of malonyl-CoA derivatives. These derivatives are crucial for fatty acid biosynthesis and elongation processes. Additionally, dipropylmalonic acid can interact with proteins involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

Dipropylmalonic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, dipropylmalonic acid can affect the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes. This compound also impacts cell signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in maintaining cellular energy homeostasis. By modulating these pathways, dipropylmalonic acid can alter cellular responses to metabolic stress and nutrient availability .

Molecular Mechanism

The molecular mechanism of dipropylmalonic acid involves its interactions with various biomolecules, including enzymes and proteins. Dipropylmalonic acid can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, by competing with its natural substrate. This inhibition leads to a decrease in fatty acid synthesis, affecting overall lipid metabolism. Additionally, dipropylmalonic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dipropylmalonic acid can change over time due to its stability and degradation properties. Dipropylmalonic acid is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that dipropylmalonic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to dipropylmalonic acid can lead to persistent changes in gene expression and metabolic activity, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of dipropylmalonic acid vary with different dosages in animal models. At low doses, dipropylmalonic acid can enhance metabolic activity and improve cellular function without causing significant adverse effects. At high doses, dipropylmalonic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be observed as threshold effects in animal studies. It is crucial to determine the optimal dosage range for dipropylmalonic acid to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Dipropylmalonic acid is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. It interacts with enzymes such as malonyl-CoA synthetase and acetyl-CoA carboxylase, influencing the formation and utilization of malonyl-CoA derivatives. These interactions affect metabolic flux and the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are essential for energy production and lipid metabolism. By modulating these pathways, dipropylmalonic acid can impact overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, dipropylmalonic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, dipropylmalonic acid can interact with binding proteins that facilitate its localization to specific cellular compartments. These interactions can influence the accumulation and activity of dipropylmalonic acid, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of dipropylmalonic acid is critical for its activity and function. Dipropylmalonic acid can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, dipropylmalonic acid may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, dipropylmalonic acid can be targeted to the endoplasmic reticulum, affecting lipid synthesis and protein folding processes. Understanding the subcellular localization of dipropylmalonic acid is essential for elucidating its precise mechanisms of action .

特性

IUPAC Name |

2,2-dipropylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRSQLKNZQKDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167624 | |

| Record name | Dipropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-27-7 | |

| Record name | Dipropylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of dipropylmalonic acid and how does it influence its intermolecular interactions?

A1: Dipropylmalonic acid (C₉H₁₆O₄) exhibits a trans-planar configuration of its propyl chains [, ]. This structural feature contributes to the molecule's approximate pseudo-twofold rotation axis within its crystal structure. Furthermore, dipropylmalonic acid molecules engage in strong O-H···O hydrogen bonding, leading to the formation of an R²(8) ring structure [, ].

Q2: Can you describe an efficient method for synthesizing dipropylmalonic acid diester?

A2: A recently developed method utilizes alkali as a catalyst in an organic solvent to facilitate the reaction between diester malonate and 1-halogenated n-propane []. This method eliminates the need for phase-transfer catalysts, resulting in a faster reaction and simplified post-processing. The synthesized dipropylmalonic acid diester is then suitable for direct use in subsequent reactions, particularly for synthesizing pharmaceutical intermediates [].

Q3: What is a notable chemical reaction involving dipropylmalonic acid and what is its significance?

A3: Dipropylmalonic acid undergoes a decarboxylation reaction at elevated temperatures (170-180°C) to yield 2-valproic acid []. This reaction is particularly important because 2-valproic acid is a significant pharmaceutical compound. The described method produces high-purity 2-valproic acid with minimal impurities, offering a simple and effective approach for its synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

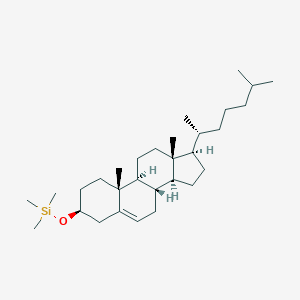

![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)